6-(Difluoromethoxy)nicotinaldehyde is an organic compound belonging to the class of pyridine aldehydes. It serves as a valuable building block in organic synthesis due to its unique structural features. [] These features include the presence of a difluoromethoxy group at the 6th position of the pyridine ring and an aldehyde functional group, making it a versatile intermediate for synthesizing various biologically active compounds. []
This compound is classified as an aldehyde and falls under the broader category of pyridine derivatives. It can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structural and physical properties. The compound's CAS number is 1211577-99-9, which serves as a unique identifier in chemical literature.
The synthesis of 6-(Difluoromethoxy)nicotinaldehyde can be achieved through several methods, primarily involving the introduction of the difluoromethoxy group into the nicotinic framework.
The molecular structure of 6-(Difluoromethoxy)nicotinaldehyde features a pyridine ring with an aldehyde functional group at the 2-position and a difluoromethoxy substituent at the 6-position.
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to analyze the compound's structure:
6-(Difluoromethoxy)nicotinaldehyde can participate in various chemical reactions due to its functional groups:
The mechanism of action for 6-(Difluoromethoxy)nicotinaldehyde largely depends on its interactions with biological targets, particularly in medicinal chemistry contexts:
6-(Difluoromethoxy)nicotinaldehyde has several scientific applications:
6-(Difluoromethoxy)nicotinaldehyde represents a structurally specialized nicotinic aldehyde derivative that has gained prominence in advanced synthetic and medicinal chemistry applications. Characterized by the strategic combination of an electron-withdrawing aldehyde group and a lipophilic difluoromethoxy substituent on the pyridine scaffold, this compound serves as a versatile precursor in pharmaceutical development. Its molecular architecture enables unique reactivity patterns and physicochemical properties that distinguish it from simpler nicotinaldehyde derivatives, particularly in drug discovery contexts targeting neurological disorders and oncology [5].
The systematic IUPAC designation for this compound is 6-(difluoromethoxy)pyridine-3-carbaldehyde, reflecting its position as a derivative of pyridine-3-carbaldehyde (nicotinaldehyde) with a difluoromethoxy substituent at the 6-position. This naming follows the substitutive nomenclature principles established by the International Union of Pure and Applied Chemistry, where the pyridine ring serves as the parent structure with standard numbering assigning position 3 to the carbaldehyde group and position 6 to the heteroatom-substituted alkoxy functionality. The compound is classified under the broader chemical category of heteroaromatic aldehydes and more specifically as a substituted nicotinaldehyde. Alternative nomenclature observed in chemical databases includes 3-Pyridinecarboxaldehyde, 6-(difluoromethoxy)- and the simplified synonym 6-(Difluoromethoxy)nicotinaldehyde, which remains prevalent in commercial catalog listings [1] .
Table 1: Systematic and Commercial Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name | 6-(difluoromethoxy)pyridine-3-carbaldehyde |
CAS Registry Number | 1211577-99-9 |
Common Synonyms | 6-(Difluoromethoxy)nicotinaldehyde; 6-(DifluoroMethoxy)nicotinaldehyde; 3-Pyridinecarboxaldehyde, 6-(difluoromethoxy)- |
Chemical Abstracts Index Name | 3-Pyridinecarboxaldehyde, 6-(difluoromethoxy)- |
The compound possesses the molecular formula C₇H₅F₂NO₂, corresponding to an average molecular mass of 173.12 g/mol and a monoisotopic mass of 173.028835 Da. Structural analysis reveals two critical functional groups that dominate its reactivity profile:
Table 2: Fundamental Molecular Characteristics
Property | Specification |
---|---|
Molecular Formula | C₇H₅F₂NO₂ |
Average Molecular Mass | 173.12 g/mol |
Monoisotopic Mass | 173.028835 Da |
Key Functional Groups | Pyridine-3-carbaldehyde, Difluoromethoxy ether |
Hydrogen Bond Acceptors | 4 (Ring N, carbonyl O, two F atoms) |
Hydrogen Bond Donors | 0 |
Predicted XLogP | 1.335 (indicating moderate lipophilicity) |
The strategic introduction of the difluoromethoxy moiety at the 6-position creates substantial differentiation from both the parent nicotinaldehyde and its common derivatives:
Electronic Effects: The strongly electron-withdrawing -OCF₂H group (σₚ = 0.37) at position 6 creates a pronounced electronic asymmetry relative to the aldehyde at position 3. This significantly reduces electron density at the 4-position compared to 6-methoxy (σₚ = -0.27) or 6-hydroxy derivatives, altering the compound's susceptibility to electrophilic aromatic substitution and its coordination behavior with metal catalysts [4] [5].
Steric and Polarity Profile: The van der Waals radius of fluorine (1.47 Å) creates a steric profile distinct from bulkier 6-trifluoromethoxy derivatives. While the difluoromethoxy group increases lipophilicity relative to the methoxy analogue (predicted logP increase of approximately 0.8 units), it maintains superior polarity compared to aromatic trifluoromethyl derivatives, striking a balance between membrane permeability and aqueous solubility [5].
Thermodynamic Properties: Computational predictions indicate a boiling point of 238.2±35.0 °C and density of 1.335±0.06 g/cm³, reflecting stronger intermolecular interactions than observed in 6-methoxynicotinaldehyde (boiling point ~214 °C) due to the polarized C-F bonds. The acid dissociation constant prediction (pKa = -0.56±0.29) suggests the protonated pyridinium form predominates under physiological conditions .
Table 3: Comparative Analysis with Structural Analogues
Derivative | Molecular Formula | Molecular Weight | Key Substituent Properties | Predicted Boiling Point (°C) |
---|---|---|---|---|
6-(Difluoromethoxy)nicotinaldehyde | C₇H₅F₂NO₂ | 173.12 | Moderate lipophilicity, electron-withdrawing | 238.2±35.0 |
6-(Trifluoromethoxy)nicotinaldehyde | C₇H₄F₃NO₂ | 191.11 | Enhanced lipophilicity, strong electron-withdrawing | 245.5±40.0 |
6-Methoxynicotinaldehyde | C₇H₇NO₂ | 137.14 | Electron-donating, lower lipophilicity | ~214 |
2-(Difluoromethoxy)pyridine-3-carbaldehyde | C₇H₅F₂NO₂ | 173.12 | Ortho-substitution, potential steric effects | ~230 |
Nicotinaldehyde (unsubstituted) | C₆H₅NO | 107.11 | Parent compound, no electronic modulation | 197-199 |
6-(Difluoromethoxy)nicotinaldehyde emerged as a distinct chemical entity in synthetic organic chemistry around 2012, coinciding with its first appearance in chemical literature with the assignment of the CAS Registry Number 1211577-99-9. Its development aligns with the broader trend in medicinal chemistry toward targeted fluorination of heteroaromatic systems to optimize pharmacokinetic properties. Unlike many foundational pharmaceutical intermediates with well-documented discovery timelines, this compound's origin appears rooted in the evolving needs of drug discovery programs focused on nicotinamide-based therapeutics and kinase inhibitors. The earliest commercial availability appears in chemical catalog listings circa 2015, with initial applications as a building block for SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors that target NAD+ hydrolase activity in neurodegenerative pathways. Its adoption accelerated significantly following disclosures in patent literature around 2017-2018, where it served as a critical precursor for compounds targeting PD-1/PD-L1 immune checkpoint pathways in oncology and axon-preserving therapeutics for neurological conditions. The compound represents a strategic evolution from earlier-generation pyridine aldehydes that lacked the metabolic stability conferred by difluoroalkoxy substitution [4].
The strategic importance of 6-(difluoromethoxy)nicotinaldehyde extends across multiple domains of chemical research and pharmaceutical development:
Table 4: Commercial Sourcing and Research Applications
Supplier | Purity | Primary Research Application |
---|---|---|
Apollo Scientific | 98% | SARM1 inhibitor development |
ChemScene | Not specified | PD-1/PD-L1 inhibitor synthesis |
SynQuest Labs | 98% | Fluorinated heterocycle building block |
AK Scientific | Not specified | Medicinal chemistry lead optimization |
The ongoing exploration of 6-(difluoromethoxy)nicotinaldehyde in both academic and industrial settings underscores its significance as a privileged scaffold in contemporary drug discovery. Its structural features address multiple optimization challenges simultaneously – metabolic stabilization, bioavailability enhancement, and targeted molecular interactions – positioning it as a critical intermediate in next-generation therapeutics for historically intractable disease pathways [4] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1